N-(2-chlorobenzyl)-4-(prop-2-en-1-yloxy)-N-(pyridin-2-yl)benzamide
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Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorophenyl group, a prop-2-en-1-yloxy group, and a pyridin-2-yl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. The key steps include:
Formation of the Chlorophenyl Intermediate: This involves the reaction of chlorobenzene with formaldehyde in the presence of a catalyst to form the chlorophenylmethyl intermediate.
Alkylation Reaction: The chlorophenylmethyl intermediate is then reacted with an appropriate alkylating agent to introduce the prop-2-en-1-yloxy group.
Coupling with Pyridine: The final step involves the coupling of the alkylated intermediate with pyridine in the presence of a coupling agent to form the desired benzamide compound.
Industrial Production Methods
In an industrial setting, the production of N-[(2-CHLOROPHENYL)METHYL]-4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE is typically carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and catalysts to ensure the efficiency and yield of the reaction. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(2-CHLOROPHENYL)METHYL]-4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-BROMOPHENYL)METHYL]-4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE
- N-[(2-FLUOROPHENYL)METHYL]-4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE
Uniqueness
N-[(2-CHLOROPHENYL)METHYL]-4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H19ClN2O2 |
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Molecular Weight |
378.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-prop-2-enoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C22H19ClN2O2/c1-2-15-27-19-12-10-17(11-13-19)22(26)25(21-9-5-6-14-24-21)16-18-7-3-4-8-20(18)23/h2-14H,1,15-16H2 |
InChI Key |
WUTSCZAIZKPOJB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
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